1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3,3-difluorocyclobutane-1-carboxylic acid
Description
1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3,3-difluorocyclobutane-1-carboxylic acid is a synthetic cyclobutane derivative featuring:
- Cyclobutane backbone: A four-membered ring with inherent ring strain, often used in medicinal chemistry to impose conformational constraints.
- Fmoc-protected aminomethyl group: The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group serves as a temporary amine-protecting group, widely used in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions .
- Carboxylic acid moiety: Positioned at the 1-carbon, this functional group allows for further conjugation or integration into peptide backbones.
This compound is primarily employed in peptide research and drug discovery, where its rigid cyclobutane structure and fluorine substitutions may improve target selectivity or pharmacokinetic properties.
Properties
IUPAC Name |
1-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3,3-difluorocyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2NO4/c22-21(23)10-20(11-21,18(25)26)12-24-19(27)28-9-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSEGOVOKYQESOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3,3-difluorocyclobutane-1-carboxylic acid is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, featuring a cyclobutane ring and a fluorene moiety, contributes to its biological activity, particularly in cancer therapy and other therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 296.26 g/mol. The presence of difluoromethyl groups enhances its lipophilicity and stability, which are critical for drug development.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄F₂N₂O₃ |
| Molecular Weight | 296.26 g/mol |
| Structure | Cyclobutane with fluorene moiety |
Research indicates that the compound acts as an inhibitor of programmed cell death protein 1 ligand 1 (PD-L1). This inhibition is crucial for enhancing the immune response against tumors, making it a candidate for cancer immunotherapy. The structural features of the compound facilitate its interaction with PD-L1, potentially leading to increased T-cell activation and reduced tumor evasion.
Biological Activity
Several studies have highlighted the biological activity of this compound:
- Cancer Therapy : In vitro studies show that this compound effectively inhibits PD-L1, enhancing the efficacy of immune checkpoint blockade therapies.
- Antimicrobial Properties : Preliminary investigations suggest that this compound may exhibit antimicrobial properties, although further studies are required to confirm these effects and elucidate the underlying mechanisms .
Case Studies
- Inhibition of PD-L1 : A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in PD-L1 expression on tumor cells. This effect was associated with enhanced T-cell responses in co-culture assays, indicating its potential as an immunotherapeutic agent.
- Synthesis and Functionalization : The synthesis of this compound involves several steps, including the introduction of fluorine atoms and the protection of amino groups using the fluorenylmethoxycarbonyl (Fmoc) strategy. This multi-step process allows for precise control over the final product's structure, which is essential for optimizing its biological activity.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Biological Activity | Key Features |
|---|---|---|
| 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-methylcyclobutane-1-carboxylic acid | Potential anti-cancer properties | Similar structure but includes a methyl group |
| 3,3-Difluorocyclobutanecarboxylic acid | Antimicrobial activity | Lacks the fluorenyl group |
Comparison with Similar Compounds
Structural and Functional Insights
Fluorine Substitution: The target compound’s 3,3-difluoro group distinguishes it from non-fluorinated analogs. Fluorine’s electronegativity and small atomic radius can enhance binding affinity to hydrophobic pockets in proteins while reducing metabolic degradation .
Amino Group Positioning: The aminomethyl group in the target compound and introduces a methylene spacer between the Fmoc group and the cyclobutane, increasing flexibility compared to direct amino-substituted analogs (e.g., ). The cyclopropyl-substituted amino group in adds steric bulk, which may hinder peptide chain elongation in SPPS but could improve protease resistance.
The target compound’s stereochemistry (unreported in evidence) could significantly influence its biological activity.
Applications: Non-fluorinated analogs like are standard in peptide synthesis, whereas fluorinated derivatives (target compound) may be tailored for specialized applications, such as fluorine-labeled NMR probes or kinase inhibitors. The cis-aminomethyl derivative is valuable for studying peptide folding and β-turn mimicry .
Research Findings and Implications
- Synthetic Accessibility: and highlight the use of Fmoc-protected intermediates in multi-step syntheses, often involving chloroformate coupling or Mitsunobu reactions .
- Stability: Fluorinated cyclobutanes, like the target compound, may exhibit improved thermal and oxidative stability compared to non-fluorinated analogs due to C-F bond strength .
- Biological Relevance: Fluorene derivatives (e.g., ) are noted for optical properties, but fluorinated cyclobutane carboxylic acids are understudied.
Q & A
Q. What personal protective equipment (PPE) is required when handling this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
